molecular formula C15H22N4O2 B1392490 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid CAS No. 1243075-81-1

1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid

Numéro de catalogue: B1392490
Numéro CAS: 1243075-81-1
Poids moléculaire: 290.36 g/mol
Clé InChI: RFJBPPNPCCGKNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical context and discovery of pyrimidinylpiperidine derivatives

The historical development of pyrimidinylpiperidine derivatives traces back to the fundamental discoveries in heterocyclic chemistry during the 19th and early 20th centuries. Pyrimidine compounds were first recognized as breakdown products of uric acid, with the initial pyrimidine derivative, alloxan, being isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid. The systematic study of pyrimidines began significantly later, in 1884, when Pinner initiated comprehensive investigations by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent structural modifications.

Piperidine chemistry developed in parallel, with the compound first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The name derives from the genus name Piper, the Latin word for pepper, reflecting its natural occurrence in pepper-derived alkaloids. The convergence of these two heterocyclic systems into hybrid structures represents a more recent development in medicinal chemistry, driven by the recognition that combining multiple pharmacophoric elements could yield compounds with enhanced biological properties.

The specific development of pyrimidinylpiperidine derivatives gained momentum in the late 20th and early 21st centuries as researchers recognized the potential for creating compounds that could interact with multiple biological targets. The synthesis of compounds like this compound represents the culmination of these efforts, incorporating sophisticated synthetic methodologies to create complex molecular architectures.

Significance of this compound in heterocyclic chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a representative example of advanced heterocyclic design principles. This compound demonstrates the successful integration of multiple heterocyclic systems within a single molecular framework, showcasing the potential for creating compounds with tailored properties through strategic structural modifications. The molecule incorporates three distinct heterocyclic elements: two piperidine rings and one pyrimidine core, each contributing unique electronic and steric properties to the overall molecular behavior.

From a synthetic perspective, this compound represents a significant achievement in heterocyclic chemistry due to the challenges associated with constructing such complex architectures while maintaining structural integrity and desired properties. The synthesis requires sophisticated methodologies that can selectively form the necessary carbon-nitrogen bonds while avoiding undesired side reactions. The presence of multiple nitrogen atoms provides numerous opportunities for hydrogen bonding and coordination interactions, making these compounds particularly valuable in biological systems where specific protein-ligand interactions are crucial.

The carboxylic acid functionality incorporated into the piperidine ring adds another dimension of significance, providing a handle for further chemical modifications and enhancing the compound's potential for forming ionic interactions with biological targets. This structural feature is particularly important in drug design, where the ability to form specific interactions with target proteins can dramatically influence biological activity and selectivity.

Classification and positioning within piperidine and pyrimidine chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a unique position that bridges several important chemical classifications. From a structural perspective, this compound belongs to the class of substituted piperidines, specifically those bearing pyrimidine substituents. Piperidine, as a six-membered saturated heterocycle containing one nitrogen atom, represents one of the most important synthetic building blocks in pharmaceutical chemistry.

The compound can be further classified as a bis-piperidine derivative, given the presence of two piperidine rings within its structure. This classification is significant because bis-piperidine compounds often exhibit enhanced biological activities compared to their mono-piperidine counterparts due to increased opportunities for target interactions. The pyrimidine core places this compound within the diazine family, specifically as a 1,3-diazine derivative. Pyrimidines are aromatic heterocycles that play crucial roles in biological systems, serving as core structures in nucleic acid bases and various natural products.

Classification Category Specific Classification Structural Features
Primary Heterocycle Piperidine Derivatives Two six-membered saturated nitrogen heterocycles
Secondary Heterocycle Pyrimidine Derivatives One six-membered aromatic diazine core
Functional Group Carboxylic Acid Derivatives Terminal carboxylic acid functionality
Structural Type Bis-heterocycle Compounds Multiple heterocyclic rings in single molecule
Linkage Pattern Nitrogen-linked Systems Direct nitrogen-carbon connections between rings

The positioning of this compound within piperidine chemistry is particularly noteworthy because it represents an advanced example of piperidine functionalization. While simple piperidine derivatives have been known for over a century, the development of complex, multi-ring systems like this compound demonstrates the evolution of synthetic methodologies and design strategies in heterocyclic chemistry.

Current research landscape and academic interest

The current research landscape surrounding this compound and related compounds reflects intense academic and industrial interest driven by their potential applications in various fields. Recent publications indicate that piperidine derivatives represent one of the most actively researched areas in heterocyclic chemistry, with over 7000 piperidine-related papers published in the last five years according to chemical databases. This remarkable level of research activity underscores the continued importance of these compounds in modern chemical research.

The academic interest in pyrimidinylpiperidine derivatives has been particularly focused on their potential as pharmaceutical agents. Research groups have extensively investigated these compounds as potential inhibitors for various biological targets, with particular emphasis on their activity against viral enzymes and cancer-related proteins. The structural complexity of compounds like this compound provides multiple opportunities for optimizing biological activity through systematic structural modifications.

Contemporary research efforts have also focused on developing more efficient synthetic methodologies for accessing these complex structures. Recent advances in multicomponent reactions, cascade cyclizations, and metal-catalyzed processes have provided new pathways for constructing pyrimidinylpiperidine derivatives with improved yields and selectivities. These methodological advances have made it possible to explore larger chemical spaces and identify compounds with enhanced properties.

Research Focus Area Key Findings Academic Impact
Antiviral Activity Potent inhibition of reverse transcriptase enzymes High citation rates in virology journals
Anticancer Properties Selective targeting of specific kinase pathways Growing interest in precision medicine
Synthetic Methodology Development of efficient cascade reactions Advancement of heterocyclic synthesis
Structure-Activity Relationships Identification of key pharmacophoric elements Rational drug design strategies
Biological Mechanism Studies Detailed protein-ligand interaction analysis Enhanced understanding of target binding

The interdisciplinary nature of current research involving these compounds has led to collaborations between synthetic organic chemists, medicinal chemists, computational scientists, and biologists. This collaborative approach has accelerated the pace of discovery and has provided deeper insights into the relationship between molecular structure and biological activity. The continued academic interest in this field suggests that compounds like this compound will remain important subjects of investigation for the foreseeable future.

Propriétés

IUPAC Name

1-(2-piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-14(21)12-4-8-18(9-5-12)13-10-16-15(17-11-13)19-6-2-1-3-7-19/h10-12H,1-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBPPNPCCGKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Nucleophilic Aromatic Substitution on Halopyrimidines

A common method involves reacting 2-chloro-5-nitropyrimidine or related halogenated pyrimidines with piperidine or piperidine derivatives under nucleophilic aromatic substitution conditions. This reaction replaces the halogen with the piperidinyl group at the 2-position of the pyrimidine ring.

  • For example, 2-chloro-5-nitropyrimidine reacts with piperidine to yield 2-piperidin-1-yl-5-nitropyrimidine, which can be subsequently reduced to the corresponding amine.

Reduction and Further Functionalization

The nitro group at the 5-position is reduced (e.g., by palladium-catalyzed hydrogenation or stannous chloride reduction) to an amine, which is then functionalized further to introduce the piperidine-4-carboxylic acid substituent.

  • Reduction of nitro to amine is typically carried out using catalytic hydrogenation or chemical reducing agents such as stannous chloride dihydrate in acidic medium.

Coupling with Piperidine-4-carboxylic Acid

The amine intermediate from the reduction step is coupled with piperidine-4-carboxylic acid or its derivatives to form the final compound.

  • This coupling can be achieved via amide bond formation using activating agents like cyanuric fluoride, PCl3, or 2-chloro-1-methylpyridinium iodide, facilitating the formation of the carboxamide linkage.

Detailed Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Yield/Notes Reference
1 Nucleophilic aromatic substitution 2-chloro-5-nitropyrimidine + piperidine, solvent (e.g., EtOH) Formation of 2-piperidin-1-yl-5-nitropyrimidine
2 Nitro reduction Pd/C hydrogenation or SnCl2·2H2O in HCl, room temperature Conversion to 2-piperidin-1-yl-5-aminopyrimidine
3 Amide coupling Piperidine-4-carboxylic acid + amine intermediate + PCl3 or cyanuric fluoride Formation of carboxamide linkage, purified by recrystallization
4 Alternative substitution and hydrolysis Ethyl isonicotinate + 4-chloropyridinium chloride + triethylamine, 150°C, 96 h Yields 1-(pyridin-4-yl)piperidine-4-carboxylic acid analog

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution is favored on electron-deficient pyrimidine rings bearing good leaving groups such as chlorine at the 2-position.
  • Reduction of nitro groups proceeds efficiently under mild catalytic hydrogenation or chemical reduction, preserving sensitive functional groups.
  • Amide bond formation using activating agents like cyanuric fluoride provides good yields and purity, essential for pharmaceutical-grade compounds.
  • Elevated temperatures and sealed tube conditions improve reaction rates and yields in substitution reactions involving pyridine or pyrimidine derivatives.
  • Protective groups such as Boc on piperidine nitrogen may be used during intermediate steps to control reactivity and selectivity.

Summary Table of Key Synthetic Steps

Intermediate/Step Chemical Transformation Typical Reagents/Conditions Comments
2-chloro-5-nitropyrimidine Nucleophilic aromatic substitution Piperidine, ethanol, heat Substitution at 2-position
2-piperidin-1-yl-5-nitropyrimidine Nitro group reduction Pd/C hydrogenation or SnCl2/HCl Converts nitro to amine
2-piperidin-1-yl-5-aminopyrimidine Amide coupling with piperidine-4-carboxylic acid PCl3 or cyanuric fluoride, mild conditions Forms final carboxamide compound
Ethyl isonicotinate + 4-chloropyridinium chloride Nucleophilic substitution + hydrolysis Triethylamine, EtOH/H2O, 150°C, 96 h Analogous method for related compounds

Analyse Des Réactions Chimiques

1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions include various substituted piperidine and pyrimidine derivatives .

Mécanisme D'action

The mechanism of action of 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following piperidine-4-carboxylic acid derivatives share structural motifs but differ in substituents, leading to variations in biological activity, solubility, and applications:

Carboxypiperidine PDE5 Inhibitor (EP 1 948 661 B1)

  • Structure: 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid.
  • Key Features : A pyrazolopyrimidine core replaces the pyrimidine ring, with additional ethyl and ethoxyethyl substituents.
  • Activity : Potent PDE5 inhibition due to the pyrazolopyrimidine scaffold’s planar geometry and hydrogen-bonding capabilities .
  • Solubility : Moderate, influenced by the ethoxyethyl group’s lipophilicity.

1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid

  • Structure : Oxazole ring substituted with 4-isopropylphenyl and methyl groups.
  • Key Features : The oxazole heterocycle introduces rigidity and aromaticity, distinct from pyrimidine.
  • Activity : Likely targets inflammatory pathways (oxazole derivatives are common in anti-inflammatory agents).
  • Solubility : Lower than the target compound due to hydrophobic isopropylphenyl group .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

  • Structure : Pyridine ring with trifluoromethyl substitution.
  • Key Features : The electron-withdrawing CF₃ group enhances metabolic stability and electronegativity.
  • Activity: Potential kinase inhibition (trifluoromethylpyridines are prevalent in kinase inhibitors).
  • Solubility : Log S ~ -3.5 (estimated from ), lower due to CF₃ hydrophobicity .

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic Acid

  • Structure : Pyrimidine with 4-hydroxypiperidin-1-yl at position 2.
  • Activity : Enhanced solubility (TPSA > 80 Ų) may improve bioavailability but reduce BBB penetration.
  • Applications : Intermediate for drug candidates targeting extracellular enzymes .

1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid

  • Structure : Indole-ether substituent on the piperidine.
  • Key Features : Indole’s aromaticity and basic nitrogen enable π-π stacking and receptor binding.
  • Activity : Possible serotonin receptor modulation (indole derivatives are common in CNS drugs).
  • Solubility : Moderate (Log P ~ 1.5), balanced by indole’s hydrophobicity and carboxylic acid’s polarity .

Comparative Data Table

Compound Name Substituent Structure Biological Activity Solubility (Log S) Key References
Target Compound 2-Piperidin-1-ylpyrimidin-5-yl Under investigation Not reported -
Carboxypiperidine PDE5 Inhibitor Pyrazolopyrimidine + ethoxyethyl PDE5 inhibition ~-2.8
1-{[2-(4-Isopropylphenyl)-5-methyl-oxazol-4-yl]methyl}piperidine-4-carboxylic acid Oxazole + isopropylphenyl Anti-inflammatory (hypothetical) ~-3.2
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine + CF₃ Kinase inhibition ~-3.5
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid 4-Hydroxypiperidin-1-yl Enzyme intermediate ~-2.0
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid Indole-ether CNS receptor modulation ~-2.5

Key Findings and Implications

  • Structural Flexibility : The piperidine-4-carboxylic acid moiety serves as a versatile scaffold; substituents on the heterocyclic core dictate target specificity (e.g., PDE5 vs. kinase inhibition).
  • Solubility-Activity Balance : Hydrophilic groups (e.g., hydroxyl in ) enhance solubility but may limit membrane permeability, whereas lipophilic groups (e.g., CF₃ in ) improve stability but reduce solubility.
  • Synthetic Strategies : Common steps include ester hydrolysis () and heterocyclic coupling, suggesting scalable routes for the target compound.

Activité Biologique

1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid, with the molecular formula C15H22N4O2 and CAS number 1243075-81-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula: C15H22N4O2
  • Molecular Weight: 290.37 g/mol
  • Structural Features: The compound features a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Effects

  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. It has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.
  • Neurological Effects: The compound's structural similarity to other piperidine derivatives suggests potential neuroprotective effects. Research indicates it may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurological disorders.
  • Anti-inflammatory Properties: In vitro studies have demonstrated that this compound may reduce inflammatory markers, suggesting its utility in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Evaluate antitumor effectsShowed significant inhibition of tumor growth in xenograft models.
Study 2Assess neuroprotective propertiesDemonstrated reduced neuronal apoptosis in models of neurodegeneration.
Study 3Investigate anti-inflammatory effectsFound decreased levels of pro-inflammatory cytokines in treated cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity: The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
  • Modulation of Neurotransmitter Release: It might enhance or inhibit the release of key neurotransmitters, contributing to its neuroprotective effects.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid and its analogs?

Methodology :

  • Multi-step condensation : Utilize a pyrimidine core functionalized with a piperidine moiety. For example, coupling 5-bromopyrimidine with piperidine under Buchwald-Hartwig conditions to introduce the piperidin-1-yl group, followed by carboxylation at the 4-position of the second piperidine ring via lithiation and CO₂ trapping .
  • Catalytic optimization : Incorporate p-toluenesulfonic acid (p-TSA) as a catalyst for cyclization or coupling steps, as demonstrated in analogous pyrimidine-piperidine hybrids .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the carboxylic acid derivative. Confirm purity via HPLC (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of the piperidine rings (e.g., signals for N–CH₂ protons at δ 2.5–3.5 ppm) and the carboxylic acid group (broad peak at δ 10–12 ppm for –COOH). Compare with computed spectra for validation .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the pyrimidine-piperidine scaffold .
  • X-ray crystallography : If crystalline, determine the absolute configuration and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .

Q. What are the primary pharmacological targets for piperidine-pyrimidine hybrids, and how can binding assays be designed?

Methodology :

  • Target selection : Prioritize enzymes with known affinity for piperidine scaffolds, such as acetylcholinesterase (AChE) or kinases. For AChE inhibition, use Ellman’s assay with acetylthiocholine as a substrate and monitor thiol product formation at 412 nm .
  • Dose-response curves : Test compound concentrations from 0.1 nM to 100 µM. Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .
  • Control experiments : Include donepezil (for AChE) or staurosporine (kinases) as positive controls. Validate selectivity via counter-screens against related enzymes .

Advanced Research Questions

Q. How can kinetic studies resolve contradictory data on the inhibitory mechanism (competitive vs. non-competitive) of this compound?

Methodology :

  • Lineweaver-Burk plots : Vary substrate concentrations (e.g., 0.1–10× Km_m) at fixed inhibitor concentrations. Parallel lines suggest non-competitive inhibition; intersecting lines indicate competitive binding .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized enzyme. A slow dissociation rate (koff_{off}) supports non-competitive inhibition .
  • Molecular docking : Use AutoDock Vina to simulate binding poses. If the compound occupies the active site (competitive), confirm via mutagenesis of key catalytic residues .

Q. What computational approaches are suitable for optimizing the drug-like properties of this compound?

Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to assess logP (target <5), topological polar surface area (TPSA <140 Ų), and P-glycoprotein substrate risk .
  • Molecular dynamics (MD) : Simulate the compound’s stability in a lipid bilayer (e.g., CHARMM-GUI) to predict oral bioavailability. Analyze hydrogen bonding with water and membrane permeability .
  • QSAR modeling : Build a regression model using descriptors like molar refractivity and H-bond donors/acceptors. Validate with a test set of analogs .

Q. How should researchers address discrepancies in IC50_{50}50​ values across different assay formats (e.g., cell-free vs. cellular assays)?

Methodology :

  • Membrane permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations in cellular assays may explain higher IC50_{50} values .
  • Protein binding : Use equilibrium dialysis to assess serum protein binding (>90% binding can reduce free compound availability) .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat). Rapid metabolism (t1/2_{1/2} <30 min) may necessitate prodrug strategies .

Experimental Design and Data Analysis

Q. What strategies can mitigate interference from the carboxylic acid group in fluorescence-based assays?

Methodology :

  • Derivatization : Convert the –COOH group to an ester (e.g., methyl ester via HCl/MeOH) to reduce polarity and autofluorescence. Confirm derivatization via 1H^1H NMR (ester peak at δ 3.6–3.8 ppm) .
  • Quenching controls : Add free carboxylic acid analogs (e.g., piperidine-4-carboxylic acid) to distinguish compound-specific fluorescence from background .
  • Alternative detection : Switch to luminescence-based assays (e.g., NanoLuc) or label-free techniques like SPR .

Q. How can researchers validate off-target effects in phenotypic screens involving this compound?

Methodology :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a broad-spectrum probe (e.g., desthiobiotin-ATP) to identify unintended targets .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the primary target. If phenotypic effects persist, off-target activity is likely .
  • Dose-response correlation : Compare transcriptomic/proteomic profiles at IC50_{50} vs. IC90_{90}. Divergent pathways suggest off-target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.